1,2-Dichlorobenzene-D4 (CAS 2199-69-1) is a premium deuterated aromatic solvent characterized by its wide liquid range (melting point -17 °C, boiling point 178-180 °C) and exceptional solvating power for rigid conjugated polymers, polyolefins, and carbon nanomaterials [1]. In industrial and advanced research procurement, it serves as the critical medium for high-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and Small-Angle Neutron Scattering (SANS)[2]. Unlike standard deuterated solvents used for small-molecule analysis, 1,2-Dichlorobenzene-D4 is specifically procured when analytical workflows require maintaining complex macromolecules in solution at temperatures exceeding 120 °C without solvent evaporation or degradation [3].
Substituting 1,2-Dichlorobenzene-D4 with standard deuterated solvents like Chloroform-d (CDCl3) or alternative isomers like 1,4-Dichlorobenzene-d4 fundamentally compromises high-temperature analytical workflows. CDCl3 boils at 61 °C, making it useless for analyzing polyolefins that only dissolve above 100 °C [1]. While 1,4-Dichlorobenzene-d4 shares a similar boiling point, it is a solid at room temperature (melting point 53 °C), requiring cumbersome pre-melting and heated transfer lines that disrupt standard laboratory automation [2]. Furthermore, using non-deuterated 1,2-dichlorobenzene for neutron scattering fails to provide the necessary Scattering Length Density (SLD) contrast to resolve polymer structures from the solvent background [3].
For the structural analysis of highly crystalline polymers, the solvent must remain liquid at room temperature for automated handling while sustaining temperatures above 120 °C during acquisition. 1,2-Dichlorobenzene-d4 remains a liquid at 25 °C (m.p. -17 °C) and boils at 178-180 °C [1]. In contrast, the 1,4-isomer melts at 53 °C, preventing room-temperature sample preparation, while standard Chloroform-d boils at 61 °C, prohibiting high-temperature dissolution [2].
| Evidence Dimension | Liquid range (Melting to Boiling Point) |
| Target Compound Data | -17 °C to 180 °C |
| Comparator Or Baseline | 1,4-Dichlorobenzene-d4 (m.p. 53 °C) and CDCl3 (b.p. 61 °C) |
| Quantified Difference | 1,2-Dichlorobenzene-d4 provides a >190 °C liquid window, enabling both room-temperature prep and 150 °C NMR acquisition. |
| Conditions | Standard atmospheric pressure handling and high-temperature NMR probe conditions |
Procurement of the 1,2-isomer ensures compatibility with automated liquid handlers at room temperature while supporting extreme-temperature NMR acquisitions.
In Small-Angle Neutron Scattering (SANS) of polymer solutions, solvent selection determines the visibility of the solute. 1,2-Dichlorobenzene-d4 possesses an SLD of 4.58 × 10^-6 Å^-2 [1]. When analyzing conjugated polymers like PCDTBT (SLD = 1.42 × 10^-6 Å^-2), the deuterated solvent provides a robust contrast difference of 3.16 × 10^-6 Å^-2. Conversely, non-deuterated 1,2-dichlorobenzene has an SLD of 2.35 × 10^-6 Å^-2, resulting in poor contrast and negligible scattering intensity for the polymer [2].
| Evidence Dimension | Scattering Length Density (SLD) |
| Target Compound Data | 4.58 × 10^-6 Å^-2 |
| Comparator Or Baseline | Non-deuterated 1,2-dichlorobenzene (2.35 × 10^-6 Å^-2) |
| Quantified Difference | Deuteration increases SLD by 2.23 × 10^-6 Å^-2, generating the critical contrast needed to resolve polymer aggregates. |
| Conditions | SANS measurements of polymer/fullerene blends in solution at ambient temperatures |
Buyers must procure the deuterated form for neutron scattering to achieve the optical contrast necessary to resolve nanoscale polymer conformations in solution.
1,1,2,2-Tetrachloroethane-d2 (TCE-d2) is frequently considered as an alternative high-temperature NMR solvent. However, TCE-d2 boils at 146 °C and can undergo degradation at elevated temperatures [1]. 1,2-Dichlorobenzene-d4 offers a significantly higher boiling point (180 °C) and superior aromatic stability, allowing safe and stable NMR acquisitions at 130–150 °C without solvent breakdown or pressure buildup in the NMR tube[2].
| Evidence Dimension | Boiling point and high-temperature stability |
| Target Compound Data | Boiling point 180 °C, stable aromatic core |
| Comparator Or Baseline | 1,1,2,2-Tetrachloroethane-d2 (Boiling point 146 °C, susceptible to degradation) |
| Quantified Difference | 1,2-Dichlorobenzene-d4 provides an additional 34 °C of thermal headroom and eliminates aliphatic degradation risks. |
| Conditions | Extended high-temperature NMR acquisitions (130 °C+) for polymer solubility |
Selecting 1,2-Dichlorobenzene-d4 prevents solvent degradation and tube overpressurization during prolonged high-temperature analytical runs.
Directly leveraging its 180 °C boiling point and room-temperature liquid state, 1,2-Dichlorobenzene-d4 is the standard procurement choice for 1H and 13C NMR analysis of polyethylene, polypropylene, and other crystalline polymers that require temperatures above 120 °C for complete dissolution [1].
Due to its high Scattering Length Density (4.58 × 10^-6 Å^-2), this solvent is critical for SANS analysis of conjugated polymers and fullerenes in solution. It provides the necessary contrast to map phase separation and aggregate formation in solar cell casting solutions prior to film deposition [2].
1,2-Dichlorobenzene is an optimal solvent for fullerenes (e.g., C60) and carbon nanotubes. The deuterated analog allows for precise NMR tracking of endohedral fullerenes (like Kr@C60) without overlapping solvent proton signals obscuring the analyte [3].
Irritant;Environmental Hazard